molecular formula Ca(NO3)2·4H2O<br>CaH8N2O10 B083963 Calcium nitrate tetrahydrate CAS No. 13477-34-4

Calcium nitrate tetrahydrate

Cat. No. B083963
CAS RN: 13477-34-4
M. Wt: 236.15 g/mol
InChI Key: ICSSIKVYVJQJND-UHFFFAOYSA-N
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Patent
US04661536

Procedure details

Tricalcium phosphate (β-whitlockite crystalline form) was prepared by the following technique. A solution of 141.7 grams of calcium nitrate tetrahydrate in 400 ml of water was prepared and the pH adjusted to about pH 11 with concentrated ammonium hydroxide. This solution was then diluted to about 900 ml with water and placed in a three liter flask fitted with a dropping funnel and mechanical stirring apparatus. Separately, 66.1 grams of ammonium phosphate dibasic was added to 750 ml of water. The pH of the resulting solution was adjusted to about pH 11 with concentrated ammonium hydroxide resulting in the formation of a precipitate which was subsequently dissolved by the addition of water (about 2000 ml total volume of the solution). The ammonium phosphate dibasic solution was then slowly added to the reaction flask containing the calcium nitrate tetrahydrate solution and the resulting mixture was stirred overnight. A precipitate formed which was collected by centrifugation, washed with water and again collected by centrifugation. The precipitate was then suspended in a 2 percent aqueous ammonium sulfate solution and filtered leaving a residue which was subsequently dried in vacuo at 90° C. leaving 63.7 g of tricalcium phosphate. The tricalcium phosphate was then sintered at 1150° C. for one hour, and then ground to a fine powder.
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
66.1 g
Type
reactant
Reaction Step Three
Name
Quantity
750 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[OH-:1].[NH4+].[NH4+].[NH4+].[OH:5][P:6]([O-:9])([O-:8])=[O:7].O.O.O.O.[N+:14]([O-:17])([O-:16])=[O:15].[Ca+2:18].[N+:19]([O-:22])([O-:21])=[O:20]>O>[OH2:5].[OH2:15].[OH2:20].[OH2:1].[N+:14]([O-:17])([O-:16])=[O:15].[Ca+2:18].[N+:19]([O-:22])([O-:21])=[O:20].[P:6]([O-:9])([O-:8])([O-:7])=[O:5].[Ca+2:18].[Ca+2:18].[Ca+2:18].[P:6]([O-:9])([O-:8])([O-:7])=[O:5] |f:0.1,2.3.4,5.6.7.8.9.10.11,13.14.15.16.17.18.19,20.21.22.23.24|

Inputs

Step One
Name
Quantity
400 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Step Three
Name
Quantity
66.1 g
Type
reactant
Smiles
[NH4+].[NH4+].OP(=O)([O-])[O-]
Name
Quantity
750 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[NH4+].OP(=O)([O-])[O-]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.O.O.[N+](=O)([O-])[O-].[Ca+2].[N+](=O)([O-])[O-]
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Tricalcium phosphate (β-whitlockite crystalline form) was prepared by the following technique
CUSTOM
Type
CUSTOM
Details
placed in a three liter flask
CUSTOM
Type
CUSTOM
Details
fitted with a dropping funnel
CUSTOM
Type
CUSTOM
Details
A precipitate formed which
CUSTOM
Type
CUSTOM
Details
was collected by centrifugation
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
again collected by centrifugation
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
leaving a residue which
CUSTOM
Type
CUSTOM
Details
was subsequently dried in vacuo at 90° C.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O.O.O.O.[N+](=O)([O-])[O-].[Ca+2].[N+](=O)([O-])[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 141.7 g
Name
Type
product
Smiles
P(=O)([O-])([O-])[O-].[Ca+2].[Ca+2].[Ca+2].P(=O)([O-])([O-])[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 63.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.